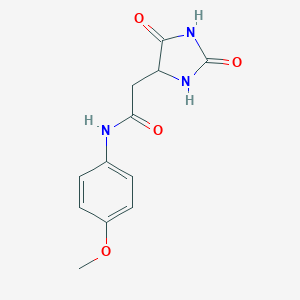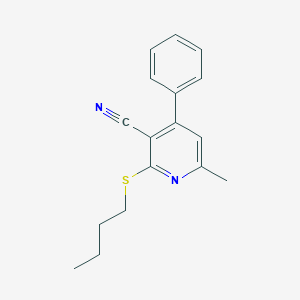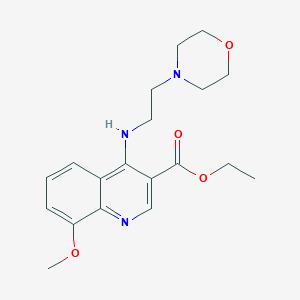![molecular formula C18H15N3O B241711 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile, also known as TAK-779, is a potent and selective antagonist of the chemokine receptor CCR5. This molecule has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. In
Mecanismo De Acción
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile works by binding to the CCR5 receptor and preventing the binding of its natural ligands, such as the chemokines RANTES, MIP-1α, and MIP-1β. This prevents the recruitment of immune cells to sites of inflammation, reducing inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to inhibit the entry of HIV into target cells, as the virus requires the CCR5 receptor to enter cells.
Biochemical and Physiological Effects
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to reduce the viral load in preclinical models of HIV, and has been tested in clinical trials for its potential use in the treatment of HIV. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to have minimal toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile is its potency and selectivity for the CCR5 receptor, making it a useful tool for studying the role of this receptor in inflammation and disease. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. One area of interest is the potential use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in the treatment of other inflammatory diseases, such as psoriasis and asthma. Another area of interest is the development of more potent and selective CCR5 antagonists, which could have improved efficacy and fewer side effects. Finally, the use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in combination with other drugs, such as antiretroviral therapy for HIV, could lead to improved outcomes for patients.
Métodos De Síntesis
The synthesis of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile involves a series of steps, starting with the preparation of 3-amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2,4-dicyanopyridine to yield 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. The overall yield of this synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. The chemokine receptor CCR5 is involved in the recruitment of immune cells to sites of inflammation, and blocking this receptor can reduce inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to be a potent and selective antagonist of CCR5, and has been tested in preclinical models of HIV and other inflammatory diseases.
Propiedades
Nombre del producto |
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile |
|---|---|
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-22-13-6-4-12(5-7-13)15-8-14(11-2-3-11)16(9-19)18(21)17(15)10-20/h4-8,11H,2-3,21H2,1H3 |
Clave InChI |
PRBXKDGZUYHJIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)


![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)


![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)